molecular formula C17H16ClFN2O B12455195 N-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(morpholin-4-yl)aniline

N-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(morpholin-4-yl)aniline

Cat. No.: B12455195
M. Wt: 318.8 g/mol
InChI Key: RMOITTQJZUCHEU-UHFFFAOYSA-N
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Description

N-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(morpholin-4-yl)aniline is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(morpholin-4-yl)aniline typically involves the condensation reaction between 2-chloro-6-fluorobenzaldehyde and 4-(morpholin-4-yl)aniline. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalytic amount of glacial acetic acid to facilitate the condensation process. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the Schiff base is complete. The product is then isolated by filtration, washed with cold solvent, and dried under reduced pressure .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling the reaction parameters can further improve the reproducibility and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(morpholin-4-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed in anhydrous solvents.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions to achieve selective substitution on the aromatic rings.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, reduction may produce amines and aldehydes, and substitution reactions can result in various substituted aromatic compounds.

Scientific Research Applications

N-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(morpholin-4-yl)aniline has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The Schiff base can be used as a ligand in the synthesis of metal complexes, which have applications in catalysis, electronic materials, and sensors.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(morpholin-4-yl)aniline involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the growth of microorganisms or cancer cells by interfering with essential biological processes. For example, it may bind to enzymes or receptors, blocking their activity and leading to cell death or growth inhibition. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .

Comparison with Similar Compounds

N-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(morpholin-4-yl)aniline can be compared with other Schiff bases and related compounds, such as:

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications

Properties

Molecular Formula

C17H16ClFN2O

Molecular Weight

318.8 g/mol

IUPAC Name

1-(2-chloro-6-fluorophenyl)-N-(4-morpholin-4-ylphenyl)methanimine

InChI

InChI=1S/C17H16ClFN2O/c18-16-2-1-3-17(19)15(16)12-20-13-4-6-14(7-5-13)21-8-10-22-11-9-21/h1-7,12H,8-11H2

InChI Key

RMOITTQJZUCHEU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N=CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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